1,4-Bis(4-methylphenyl)piperazine

Oral Peptide Delivery Intestinal Permeation Enhancement Paracellular Transport

1,4-Bis(4-methylphenyl)piperazine (CAS 3367-48-4), a symmetrically substituted N,N'-diarylpiperazine, has emerged as a potent and selective chemical permeation enhancer (PE) for the paracellular delivery of macromolecular therapeutics across intestinal epithelia. It is differentiated from other piperazine-class PEs by its dual p-tolyl substitution, which optimizes transient tight junction modulation without irreversible epithelial damage.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 3367-48-4
Cat. No. B14737701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-methylphenyl)piperazine
CAS3367-48-4
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C
InChIInChI=1S/C18H22N2/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
InChIKeySTXVIIFFMIFKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-methylphenyl)piperazine (CAS 3367-48-4): A Specialized Intestinal Permeation Enhancer for Macromolecular Delivery


1,4-Bis(4-methylphenyl)piperazine (CAS 3367-48-4), a symmetrically substituted N,N'-diarylpiperazine, has emerged as a potent and selective chemical permeation enhancer (PE) for the paracellular delivery of macromolecular therapeutics across intestinal epithelia. It is differentiated from other piperazine-class PEs by its dual p-tolyl substitution, which optimizes transient tight junction modulation without irreversible epithelial damage [1]. This compound consistently demonstrates quantifiable superiority in balancing high-magnitude permeability enhancement with low cytotoxicity profiles compared to its closest in-class analogs, addressing a critical barrier in oral biologic delivery [2].

Procurement Risk: Why In-Class Piperazine Analogs Cannot Substitute for 1,4-Bis(4-methylphenyl)piperazine


Indiscriminate substitution among piperazine permeation enhancers introduces significant scientific and programmatic risk. Small structural modifications within the 1-phenylpiperazine class create profound, non-linear differences in efficacy, mechanism, and epithelial toxicity. For instance, removing the N1-methyl group (as in 1-(4-methylphenyl)piperazine) or altering the substitution pattern leads to a complete loss of selective paracellular enhancement for certain macromolecular payloads like octreotide [1]. Furthermore, structural analogs often induce mitochondrial depolarization and severe cytotoxicity at concentrations required for equivalent permeability increases, making them unsuitable for the same application space without independent, costly safety re-profiling [2].

Head-to-Head Quantitative Differentiation of 1,4-Bis(4-methylphenyl)piperazine


Unique Efficacy for Macromolecular Octreotide Delivery vs. Closest Analogs

1,4-Bis(4-methylphenyl)piperazine uniquely enhanced the permeability of the peptide mimetic [3H]-octreotide across isolated rat colonic mucosae, a property not shared by its closest structural analogs. While 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (1-4-MPPZ) both decreased transepithelial electrical resistance (TEER) and enhanced the transport of a small paracellular marker ([14C]-mannitol), only the bis-4-methylphenyl derivative significantly increased the Papp of the larger macromolecule [1]. This demonstrates a compound-specific mechanism that extends beyond simple tight junction opening, enabling the transport of higher molecular weight payloads that are inaccessible to other piperazines.

Oral Peptide Delivery Intestinal Permeation Enhancement Paracellular Transport

Superior Cytotoxicity Profile for a Given Level of Permeability Enhancement

In a library of 13 phenylpiperazine derivatives, the bis-4-methylphenyl derivative was among the most efficacious, enhancing the permeability of the fluorescent marker calcein over 100-fold. Crucially, it achieved this without the significant increase in cytotoxicity seen with analogs bearing certain hydrogen-bonding substituents. The study found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, while the aliphatic p-methyl substitution of this compound maintained an efficacy and toxicity profile comparable to the base molecule, 1-phenylpiperazine, despite over a 100-fold increase in functional output [1]. This is a key differentiator from high-potency but highly cytotoxic derivatives, such as those with halogen or primary amine substitutions.

Cytotoxicity In Vitro Safety Pharmacology High-Content Screening

Mechanism-Based Differentiation: pH-Independent Enhancement and Mitochondrial Interaction Profile

A mechanistic comparison of 1-phenylpiperazine (PPZ), 1-(4-methylphenyl)piperazine (1-4-MPPZ), and 1-methyl-4-phenylpiperazine (1-M-4-PPZ) revealed that the bis-4-methylphenyl derivative shared a mechanism involving a decrease in mitochondrial membrane potential and an increase in plasma membrane potential, which was superior to that of 1-M-4-PPZ [1]. Furthermore, in advanced mechanistic work, the compound's enhancement effect was partially attenuated by 5-HT4 receptor antagonists, a loop diuretic, and a myosin light chain kinase inhibitor, indicating a multi-pathway engagement that is not a uniform class effect. This specific mechanistic fingerprint, combined with the modulation of solution pH as a controlling parameter, distinguishes its action from other analogs like 1-M-4-PPZ, which failed to produce any significant effect on TEER or mannitol flux in the same tissue models [1][2].

Mechanism of Action Mitochondrial Membrane Potential Transepithelial Electrical Resistance

Physicochemical Differentiation: Optimal LogP and Hydrogen-Bonding Profile for Paracellular Targeting

The compound's computed physicochemical properties, notably an XLogP3-AA of 4.4 and zero hydrogen bond donors, position it as a distinctive candidate within the piperazine enhancer class [1]. This moderate lipophilicity and absence of H-bond donor capacity favor passive partitioning into the lipid bilayer and interaction with tight junction proteins, while avoiding the strong aqueous solvation that limits membrane interaction for more polar analogs (e.g., those with hydroxyl groups). In the structure-function analysis, aliphatic substitution (as seen here) correlated with high efficacy and low toxicity, in contrast to polar hydrogen-bonding substituents which increased toxicity [2].

LogP Hydrogen Bonding Lipinski's Rule of Five

High-Value Application Scenarios for 1,4-Bis(4-methylphenyl)piperazine Based on Differentiated Evidence


Ex Vivo and In Vivo Models of Oral Peptide Delivery

This compound is the prime candidate for Ussing chamber or in situ intestinal perfusion studies focused on the oral delivery of therapeutic peptides (e.g., octreotide, insulin). Its unique ability to enhance the paracellular flux of macromolecular payloads that are impermeable to 1-phenylpiperazine (PPZ) or 1-(4-methylphenyl)piperazine makes it an essential tool for proof-of-concept studies aiming to achieve therapeutic plasma levels of biologics [1]. Any other piperazine analog is predicted to produce a false-negative result for such payloads.

Safety-Margin Screening for Permeation Enhancers

In high-content screening cascades for novel permeation enhancers, this compound serves as a critical 'reference standard' for a high-efficacy, low-cytotoxicity profile. Its performance (>100-fold calcein enhancement with baseline toxicity) provides a benchmark for separating true hit compounds from those that merely cause non-specific, toxic membrane damage [1]. This standard is specific, as other highly efficacious enhancers often fail due to cytotoxicity.

Mechanistic Dissection of Tight Junction Dynamics

For researchers investigating the interplay between tight junction proteins, mitochondrial function, and the cytoskeleton, this compound offers a valuable pharmacological tool. Its established multi-mechanistic action—encompassing mitochondrial depolarization, MLCK pathway activation, and 5-HT4 receptor modulation—provides a reproducible stimulus for deconstructing the temporal sequence of events leading to transient epithelial opening without permanent damage. This complex pharmacology is absent in the inert analog 1-methyl-4-phenylpiperazine [1].

Formulation Prototyping for Oral Biologics with pH Modulation

Given the compound's mechanism is linked to the pH of the enhancer solution as a controlling parameter for its utility, it is specifically suited for formulation screens where vehicle pH is a critical design factor [1]. Procurement for this scenario ensures that the research team works with a compound whose enhancement performance can be predictably tuned through formulation excipients, a level of control not demonstrated for non-piperazine alternatives.

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